

Technical Guide: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

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Compound of Interest

Compound Name: Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH**, a key building block in modern peptide synthesis and drug discovery.

Core Molecular Data

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a derivative of glycine, where the amino group is substituted with both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-(Boc-amino)butyl side chain. This structure makes it a valuable component for introducing a flexible linker with a protected primary amine into a peptide sequence.

The molecular weight of **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** is 468.54 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

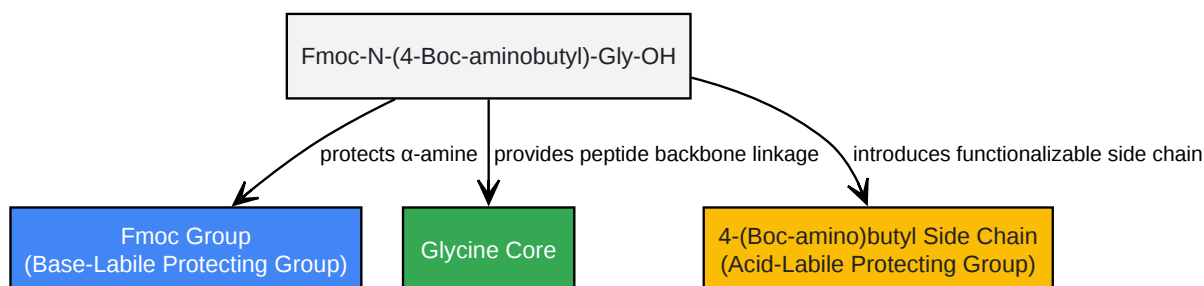
Quantitative Data Summary

For ease of reference, the key quantitative specifications for **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** are summarized in the table below.

Parameter	Value	Source(s)
Molecular Weight	468.54 g/mol	[1][2][3][4]
Molecular Formula	C ₂₆ H ₃₂ N ₂ O ₆	[5][6]
Purity (HPLC)	≥98.0%	[3][4][5][6]
Melting Point	140-150 °C	[5][6]
Appearance	White crystalline powder	[5][6]
Storage Temperature	2-8°C	[3][4][7]
CAS Number	171856-09-0	[1][3][4][5][6]

Molecular Structure and Components

The structure of **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** is defined by three key functional components that dictate its role in peptide synthesis. The following diagram illustrates the logical relationship between these components.



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Caption: Logical diagram of the functional components of the molecule.

Experimental Protocols

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid derivative into a peptide chain.

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH** or any other Fmoc-protected amino acid to a resin-bound peptide chain.

1. Resin Preparation:

- Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]
- Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30-60 minutes to ensure optimal reaction conditions.[1][8]

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
- Treat the resin with a 20% solution of piperidine in DMF for approximately 20-30 minutes.[1][2]
- Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

- Activation: Activate the carboxylic acid group of **Fmoc-N-(4-Boc-aminobutyl)-Gly-OH**. This is typically achieved by dissolving the amino acid in DMF with a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM).
- Coupling: Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[8]
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.

5. Washing:

- After the coupling (and optional capping) step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

6. Chain Elongation:

- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Deprotection:

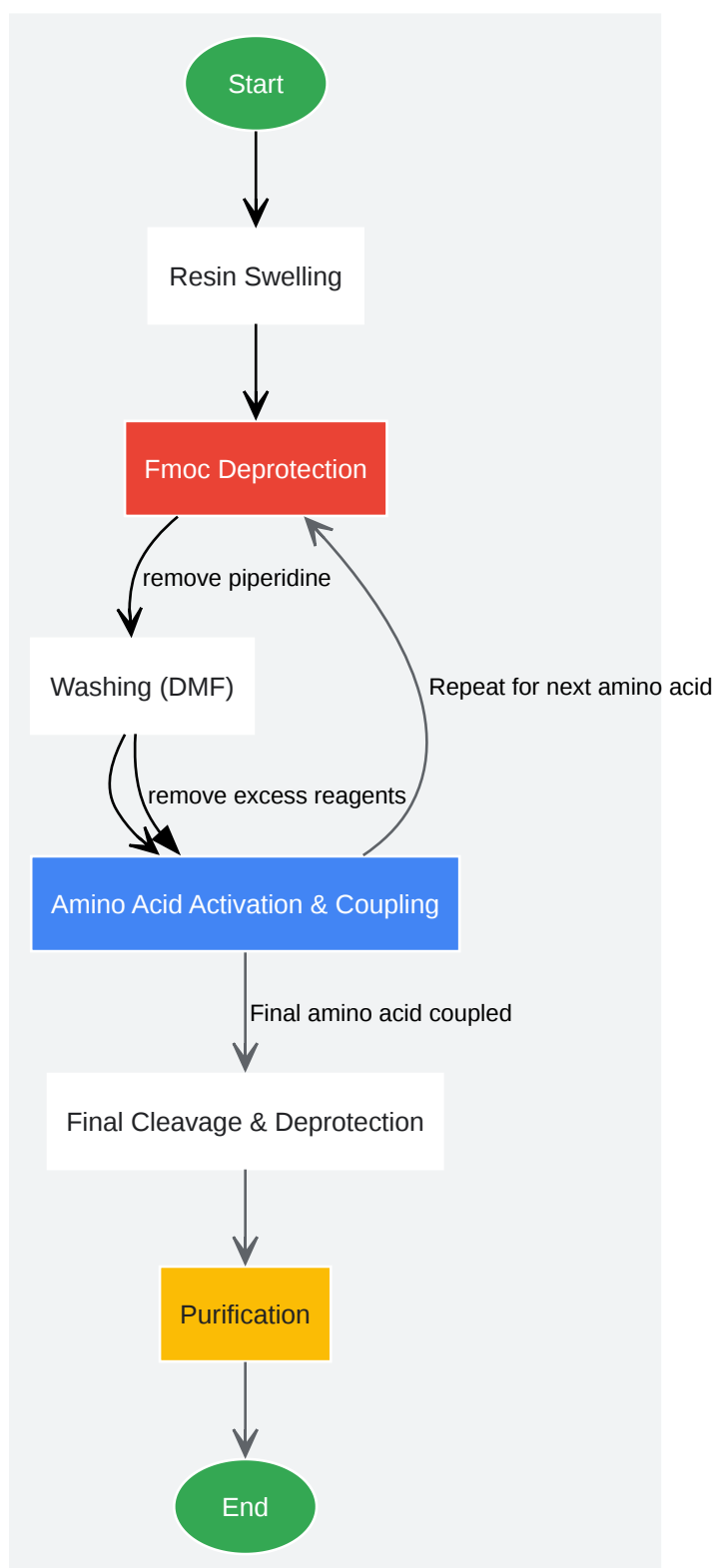
- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the aminobutyl side chain) are removed.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).^[8]
- The cleavage reaction is typically run for 2-3 hours at room temperature.^[8]

8. Peptide Precipitation and Purification:

- Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.
- The crude peptide is then collected by centrifugation, washed with cold ether, and dried.
- The final peptide product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.



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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

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